5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Overview
Description
Biochemical Analysis
Biochemical Properties
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, which can alter their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the migration and invasion abilities of cancer cells, thereby affecting their proliferation and survival . Additionally, it may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that affect the function of the target molecules. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to the accumulation of degradation products, which could have different biological activities. Additionally, the temporal effects may vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. Additionally, it may affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with other biomolecules. This localization can influence its activity and function within the cells.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyridine with cyclopropylamine, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as continuous flow chemistry. This method allows for the efficient and controlled production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives
Reduction: Reduced derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular signaling pathways . This inhibition can lead to various biological effects, including the suppression of inflammation, inhibition of cancer cell proliferation, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the cyclopropyl group, which may affect its biological activity.
5-chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the cyclopropyl group, which may affect its biological activity.
Uniqueness
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity to molecular targets and improve its biological activity . This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
5-chloro-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCSDBLOEWYZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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